5-Methylpiperidin-2-imine hydrochloride
Description
5-Methylpiperidin-2-imine hydrochloride is a piperidine derivative characterized by a six-membered piperidine ring with a methyl substituent at the 5-position and an imine functional group at the 2-position.
Properties
Molecular Formula |
C6H13ClN2 |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
3-methyl-2,3,4,5-tetrahydropyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-5-2-3-6(7)8-4-5;/h5H,2-4H2,1H3,(H2,7,8);1H |
InChI Key |
UJBBZYAKACEIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpiperidin-2-imine hydrochloride typically involves the reaction of 5-methylpiperidine with an appropriate reagent to introduce the imine functionality. One common method is the condensation of 5-methylpiperidine with an aldehyde or ketone, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of 5-Methylpiperidin-2-imine hydrochloride may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving catalytic hydrogenation and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpiperidin-2-imine hydrochloride can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methylpiperidin-2-imine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding, making it a candidate for drug development .
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and analgesic properties .
Industry: In the industrial sector, 5-Methylpiperidin-2-imine hydrochloride is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 5-Methylpiperidin-2-imine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Structural Variations: Substituent Position: Unlike 3-(2-Methylphenoxy)piperidine hydrochloride (aryloxy substitution at position 3) , 5-Methylpiperidin-2-imine hydrochloride features a methyl group at position 5 and an imine at position 2. Imine groups are reactive sites for further functionalization, distinguishing it from compounds like Tapentadol (ether and amine groups) . Ring Modifications: Memantine hydrochloride incorporates an adamantane moiety, enhancing rigidity and receptor binding , whereas 5-Methylpiperidin-2-imine retains a simpler piperidine backbone.
Physicochemical Properties :
- The molecular weight of 5-Methylpiperidin-2-imine hydrochloride (164.64 g/mol) is lower than most analogs, suggesting higher volatility or solubility compared to Tapentadol (271.78 g/mol) or Dosulepin (331.90 g/mol) .
Pharmacological Relevance :
- While Tapentadol and Memantine are clinically used for pain and neurodegenerative diseases, respectively , 5-Methylpiperidin-2-imine’s imine group may position it as a synthetic precursor for bioactive molecules, akin to intermediates in alkaloid synthesis.
Research Findings and Gaps
- Synthesis and Stability: No direct synthesis protocols for 5-Methylpiperidin-2-imine hydrochloride are documented in the evidence. However, analogous piperidine hydrochlorides (e.g., 3-(2-Methylphenoxy)piperidine hydrochloride) are synthesized via nucleophilic substitution or reductive amination , suggesting feasible pathways for the target compound.
- The imine group in 5-Methylpiperidin-2-imine may pose reactivity risks, warranting precautions similar to those for chlorphenoxamine hydrochloride (amine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
